![molecular formula C16H16F3N3 B2493360 1-Phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 385404-01-3](/img/structure/B2493360.png)
1-Phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves multi-step chemical reactions, including high-throughput screening, lead optimization, and the use of specific functional groups for achieving desired properties. For example, the synthesis of 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase highlights the importance of the triazine heterocycle for potency and selectivity, suggesting a critical role for specific functional groups in the synthesis of related compounds (Thalji et al., 2013).
Molecular Structure Analysis
Molecular structure investigations, including X-ray crystallography, Hirshfeld, and DFT calculations, reveal the intermolecular interactions and electronic properties critical to understanding the behavior of these compounds. For instance, the study on new s-triazine derivatives incorporates detailed structural analysis to understand the molecular packing and electronic properties (Shawish et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of related compounds often involves interactions with biological targets, as seen in the design and synthesis of novel insecticides based on serotonergic ligand derivatives. These studies demonstrate the biological activities that can arise from specific structural features, suggesting avenues for the application of 1-Phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine in various fields (Cai et al., 2010).
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, are crucial for the practical application of these compounds. While direct data on this compound is not available, studies on similar compounds provide a basis for understanding how structural elements influence these properties.
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, potential for bioactivation, and susceptibility to metabolic pathways, are essential for predicting the behavior of these compounds in biological systems and their environmental impact. For example, the study on the genotoxicity of a piperazine-containing compound highlights the importance of understanding the metabolic bioactivation processes that can lead to mutagenicity (Gunduz et al., 2018).
Wissenschaftliche Forschungsanwendungen
Arylpiperazine Derivatives in Pharmacology
Arylpiperazine derivatives have been extensively studied for their pharmacological applications, especially in the treatment of depression, psychosis, anxiety, and other conditions. These compounds undergo extensive metabolic processes, including CYP3A4-dependent N-dealkylation, leading to the formation of 1-aryl-piperazines. These metabolites exhibit a variety of effects, primarily related to serotonin receptor interactions, although their affinity for other neurotransmitter receptors has also been noted. The pharmacological actions of these derivatives are influenced by their ability to distribute extensively in tissues, including the brain, which is a key target for their therapeutic effects (Caccia, 2007).
Piperazine Derivatives in Therapeutic Applications
Piperazine, a six-membered nitrogen-containing heterocycle, is found in a wide range of drugs with diverse therapeutic uses. Modifications in the substitution pattern on the piperazine nucleus can significantly alter the medicinal potential of the resultant molecules. Research and patent literature have described various molecular designs incorporating the piperazine entity, showcasing its flexibility as a building block for drug discovery. These derivatives have been investigated for their CNS, anticancer, cardio-protective, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamine activities. This broad spectrum of activity highlights the potential of piperazine derivatives in the development of new therapeutic agents (Rathi et al., 2016).
Anti-Mycobacterial Activity of Piperazine Analogues
Piperazine and its analogues have been recognized for their anti-mycobacterial properties, particularly against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. These compounds serve as a vital building block in the design of potent anti-TB molecules, with studies focusing on their structure-activity relationship (SAR) to develop safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Eigenschaften
IUPAC Name |
1-phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3/c17-16(18,19)13-6-7-15(20-12-13)22-10-8-21(9-11-22)14-4-2-1-3-5-14/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZKBJYVSPPXGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-fluorophenyl)-5-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2493278.png)
![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3-fluorobenzenesulfonamide](/img/structure/B2493279.png)
![Diethyl 2-({5-[2-(methoxycarbonyl)-3-thienyl]-2-furyl}methylene)malonate](/img/structure/B2493280.png)
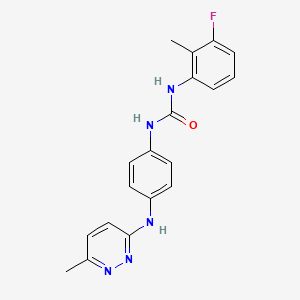
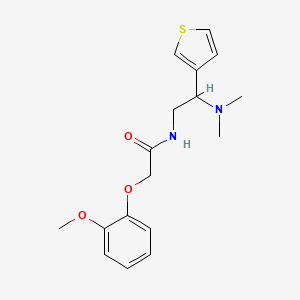
![7-Mercapto-2-methyl-5H-pyrazolo[1,5-d][1,2,4]-triazin-4-one](/img/structure/B2493284.png)
![(2E,5E)-2,5-bis[(2-fluorophenyl)methylidene]cyclopentan-1-one](/img/structure/B2493285.png)
![3-(3-Chlorophenyl)-1-cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea](/img/structure/B2493287.png)
![1,3,7-Trimethyl-5-[(4-methylphenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2493288.png)
methanone](/img/structure/B2493296.png)
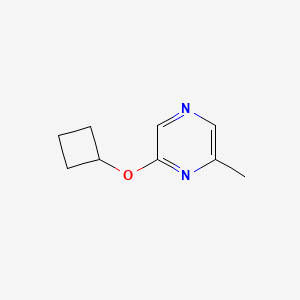
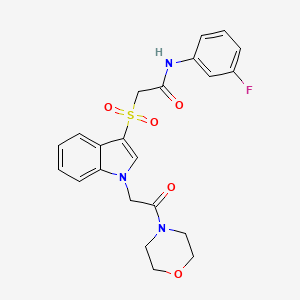
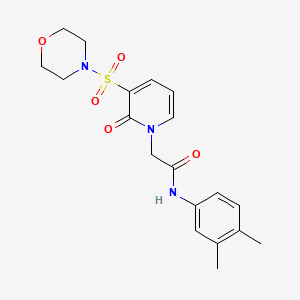
![N-(2,4-difluorophenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2493300.png)